Methdilazine-d4 Hydrochloride is a deuterated analog of Methdilazine, a first-generation antihistamine belonging to the phenothiazine class. Methdilazine is primarily used for its antihistaminic properties, particularly in treating various dermatoses to alleviate pruritus. The compound is characterized by its ability to block histamine H1 receptors, thus providing symptomatic relief from allergic reactions. Methdilazine-d4 Hydrochloride, being a labeled compound, is often utilized in pharmacokinetic studies and analytical chemistry applications due to the incorporation of deuterium, which enhances the sensitivity of detection methods.
Methdilazine-d4 Hydrochloride can be classified as a small organic molecule within the phenothiazines group. It is structurally related to other antihistamines and exhibits anticholinergic properties. The compound has been identified in various chemical databases, including DrugBank and PubChem, where it is referenced under specific identifiers such as CAS Number 1229-35-2 and DrugBank Accession Number DB00902.
The synthesis of Methdilazine-d4 Hydrochloride typically involves deuteration of the parent compound Methdilazine. The synthetic route may include:
The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product.
Methdilazine-d4 Hydrochloride has a molecular formula of with a molar mass of approximately 332.89 g/mol. The structure consists of a tricyclic system comprising two benzene rings linked by a thiazine ring.
Key structural features include:
Methdilazine-d4 Hydrochloride participates in various chemical reactions typical of phenothiazines, including:
Methdilazine-d4 Hydrochloride functions primarily as an antagonist at the histamine H1 receptor. The mechanism involves:
Data indicates that the compound exhibits similar pharmacological effects as its non-deuterated counterpart but may provide advantages in tracking metabolic pathways due to the presence of deuterium.
Methdilazine-d4 Hydrochloride exhibits several notable physical and chemical properties:
These properties affect its pharmacokinetics and bioavailability in therapeutic applications.
Methdilazine-d4 Hydrochloride finds applications primarily in research settings:
Deuteration of methdilazine targets positions with high metabolic lability to prolong the compound’s half-life. Methdilazine-d4 incorporates deuterium at the methylpyrrolidine group: specifically, two deuterium atoms at the methylene bridge (‑CD₂‑) and two at the methyl group (‑CD₃) adjacent to the tertiary nitrogen. Two primary synthetic strategies are employed:
Table 1: Comparison of Deuteration Methods
Method | Deuterium Source | Isotopic Purity | Key Limitation |
---|---|---|---|
Precursor Synthesis | Custom-synthesized d₄-alkyl chain | >99% | Multi-step synthesis required |
H/D Exchange | D₂O | 85–92% | Non-specific exchange |
Reductive Deuteration | NaBD₄/LiAlD₄ | 95–98% | Over-reduction side products |
Achieving high isotopic enrichment (≥98%) necessitates optimizing reaction conditions:
Conversion to the hydrochloride salt enhances stability and crystallinity:
Reaction Mechanism: The free base of methdilazine-d4 is dissolved in anhydrous diethyl ether or ethanol. Gaseous HCl is bubbled through the solution, protonating the tertiary nitrogen of the pyrrolidine ring to form a quaternary ammonium salt. The reaction is exothermic and requires ice-bath cooling to prevent decomposition [2].
Crystallization:
Table 2: Spectroscopic and Crystallographic Data for Methdilazine-d4 Hydrochloride
Technique | Key Parameters | Structural Insights |
---|---|---|
¹H/²H NMR (DMSO-d₆) | 1H NMR: Absence of signals at 2.5–3.0 ppm (methylene/methyl protons) | Confirms deuterium incorporation at pyrrolidine ring |
13C NMR | Signal splitting at 52–58 ppm (C-D coupling, J = 22 Hz) | Verifies C-D bond formation |
HRMS | m/z = 336.1365 [M-Cl]+ (calc. for C₁₈H₁₇D₄N₂S: 336.1365) | Validates molecular formula and isotopic purity |
X-Ray Crystallography | Space group: P2₁/c; Z = 4; resolution: 0.84 Å | Confirms salt formation via N⁺-H···Cl⁻ hydrogen bonds |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8